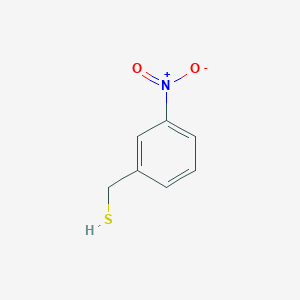
(3-Nitrobenzyl)mercaptan
Overview
Description
(3-Nitrobenzyl)mercaptan, also known as (3-Nitrophenyl)methanethiol, is an organosulfur compound with the molecular formula C7H7NO2S. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a mercaptan group (-SH) attached to the benzyl position. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Nitrobenzyl)mercaptan can be synthesized through several methods. One common approach involves the reaction of (3-nitrobenzyl) chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (3-Nitrobenzyl)mercaptan undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The mercaptan group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: (3-Aminobenzyl)mercaptan.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3-Nitrobenzyl)mercaptan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Nitrobenzyl)mercaptan involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The nitro group, being an electron-withdrawing group, can influence the reactivity of the benzyl position, making it more susceptible to nucleophilic attack. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzyl mercaptan: Lacks the nitro group, making it less reactive in certain chemical reactions.
(4-Nitrobenzyl)mercaptan: Similar structure but with the nitro group in the para position, affecting its reactivity and properties.
(2-Nitrobenzyl)mercaptan: Nitro group in the ortho position, leading to different steric and electronic effects.
Uniqueness: (3-Nitrobenzyl)mercaptan is unique due to the position of the nitro group, which provides a balance between electronic effects and steric hindrance. This makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(3-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNASYKPIIJEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391157 | |
| Record name | (3-Nitrobenzyl)mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-39-0 | |
| Record name | (3-Nitrobenzyl)mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-Nitrobenzyl)mercaptan interact with surfaces and what makes it useful for surface functionalization?
A1: this compound interacts with surfaces containing pentafluorophenyl (F5-Ph) groups through a reaction called the para-fluoro-thiol (PFT) reaction []. This reaction occurs in the presence of a base and results in the formation of a stable covalent bond between the sulfur atom of this compound and the F5-Ph group on the surface. This is particularly useful because it allows for the attachment of various molecules to carbon surfaces, which are not typically amenable to the formation of self-assembled monolayers (SAMs) commonly used with gold. []
Q2: What are the advantages of using this compound in the PFT reaction compared to other thiols?
A2: this compound shows higher reactivity in the PFT reaction compared to other thiols like 4-Nitrothiophenol, leading to higher surface concentrations. This is likely due to the increased nucleophilicity of the thiolate group in this compound. [] Additionally, layers created using this compound on gold surfaces through the PFT reaction demonstrate enhanced stability under ambient conditions compared to traditional self-assembled monolayers of the same molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



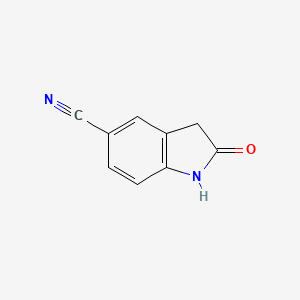

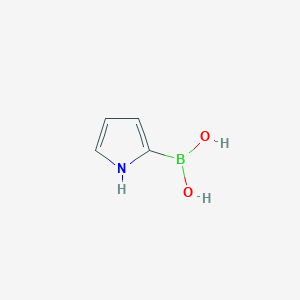
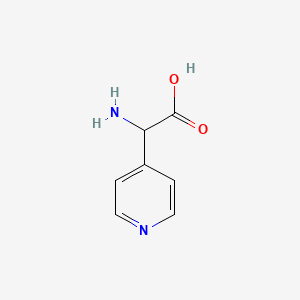

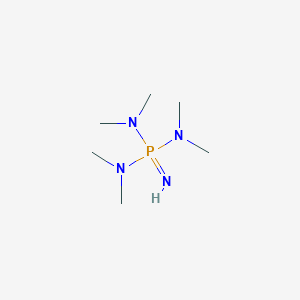
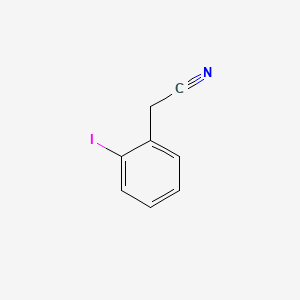
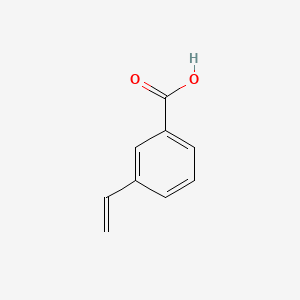
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
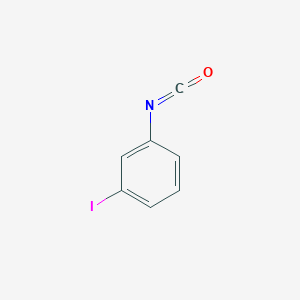
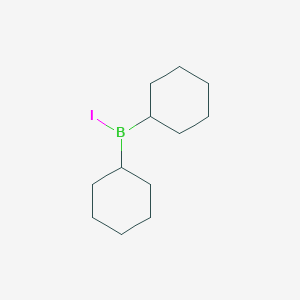
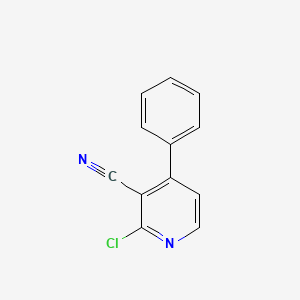
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)
